METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15NO6S. It is known for its unique structural features, which include an anthracene core and a sulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinone derivatives, and substituted sulfonamides .
Scientific Research Applications
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE involves its interaction with various molecular targets. The anthracene core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The sulfonamide group can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({5-[(3-methoxy-3-oxopropyl)amino]-9,10-dioxo-9,10-dihydro-1-anthracenyl}amino)propanoate
- Ethanaminium, 2- [4- [ (4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]phenoxy]-N,N,N-trimethyl-, methyl sulfate
Uniqueness
METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE is unique due to its specific combination of an anthracene core and a sulfonamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H15NO6S |
---|---|
Molecular Weight |
421.4g/mol |
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C22H15NO6S/c1-29-22(26)13-9-11-14(12-10-13)23-30(27,28)18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12,23H,1H3 |
InChI Key |
TXKMNRPAFWRGMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.